6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Overview
Description
6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyrazine core with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzylamine with a suitable pyrazine derivative under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the fluorophenyl group .
Scientific Research Applications
6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities, including kinase inhibition.
Furazano[3,4-b]pyrazine derivatives: These compounds also feature a fused pyrazine ring and have shown potential in various therapeutic applications.
Uniqueness
6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent .
Properties
IUPAC Name |
6-(3-fluorophenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6FN3O2/c13-7-2-1-3-8(6-7)16-11(17)9-10(12(16)18)15-5-4-14-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJHDEAIEJAFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C3=NC=CN=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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